molecular formula C27H32N5O6P B589270 Tenofovir Dibenzyloxy Isopropyl Carbamate CAS No. 1391052-09-7

Tenofovir Dibenzyloxy Isopropyl Carbamate

Cat. No.: B589270
CAS No.: 1391052-09-7
M. Wt: 553.556
InChI Key: BOCUFFJMDAIOMR-OAQYLSRUSA-N
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Description

Tenofovir Dibenzyloxy Isopropyl Carbamate is a synthetic compound that has garnered significant attention in various fields of research, including medical, environmental, and industrial domains. It is a prodrug of tenofovir, an antiviral drug widely used to treat HIV and hepatitis B infections. The compound’s molecular formula is C27H32N5O6P, and it has a molecular weight of 553.55 g/mol .

Preparation Methods

The synthesis of Tenofovir Dibenzyloxy Isopropyl Carbamate involves several steps. One common method includes esterifying tenofovir with chloromethyl isopropyl carbonate in the presence of a base, a phase transfer catalyst, and optionally a dehydrating agent, in a suitable solvent . Another method involves reacting tenofovir with 2-bromopropane in the presence of a phase-transfer catalyst . These methods are designed to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Tenofovir Dibenzyloxy Isopropyl Carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction often involves nucleophiles such as halides or amines.

    Hydrolysis: The compound can be hydrolyzed to release tenofovir, which is the active antiviral agent.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of this compound yields tenofovir, which is then phosphorylated to its active form, tenofovir diphosphate .

Scientific Research Applications

Tenofovir Dibenzyloxy Isopropyl Carbamate has a wide range of scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry and for the synthesis of related compounds.

    Biology: The compound is studied for its potential effects on various biological pathways and its interactions with cellular components.

    Medicine: As a prodrug of tenofovir, it is extensively researched for its antiviral properties, particularly against HIV and hepatitis B.

    Industry: The compound is used in the development of new pharmaceuticals and in the study of drug delivery systems.

Comparison with Similar Compounds

Tenofovir Dibenzyloxy Isopropyl Carbamate is unique compared to other similar compounds due to its specific chemical structure and prodrug nature. Similar compounds include:

    Tenofovir Disoproxil: Another prodrug of tenofovir, commonly used in combination therapies for HIV and hepatitis B.

    Tenofovir Alafenamide: A newer prodrug with improved pharmacokinetic properties and reduced toxicity.

These compounds share the same active metabolite, tenofovir diphosphate, but differ in their pharmacokinetics and side effect profiles.

Properties

CAS No.

1391052-09-7

Molecular Formula

C27H32N5O6P

Molecular Weight

553.556

IUPAC Name

propan-2-yl N-[9-[(2R)-2-[bis(phenylmethoxy)phosphorylmethoxy]propyl]purin-6-yl]carbamate

InChI

InChI=1S/C27H32N5O6P/c1-20(2)38-27(33)31-25-24-26(29-17-28-25)32(18-30-24)14-21(3)35-19-39(34,36-15-22-10-6-4-7-11-22)37-16-23-12-8-5-9-13-23/h4-13,17-18,20-21H,14-16,19H2,1-3H3,(H,28,29,31,33)/t21-/m1/s1

InChI Key

BOCUFFJMDAIOMR-OAQYLSRUSA-N

SMILES

CC(C)OC(=O)NC1=NC=NC2=C1N=CN2CC(C)OCP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4

Synonyms

[[(1R)-2(6-Isopropylaminocarbamate-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid Dibenzyl Ester; 

Origin of Product

United States

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